N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
The compound “N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” belongs to a class of compounds known as [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds have been studied for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against various cell lines in vitro .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrazolo[1,5-a]pyrimidine core with a [1,2,4]triazolo[4,3-a]pyridin-3-yl group attached via a methylene bridge . The exact 3D structure and other details are not available in the current resources.Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized a range of biologically active heterocyclic compounds incorporating features such as the pyrazolo[1,5-a]pyrimidine moiety. These compounds, including variations of thiazole and sulfonamide, have been explored for their potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. The synthesized compounds were characterized through a series of analytical techniques, providing insight into their structure and potential applications in agricultural chemistry (Soliman et al., 2020).
Chemical Reactions and Biological Evaluation
The utility of such compounds extends into various chemical reactions, producing derivatives with antimicrobial, antitumor, and antioxidant activities. These activities highlight the potential of these compounds in developing new therapeutic agents. For instance, pyrazolo[1,5-a]pyrimidines and related derivatives have been evaluated for their cytotoxic effects against certain cancer cell lines, showcasing comparable effects to known anticancer agents (Farag & Fahim, 2019).
Antimicrobial Activities
The antimicrobial evaluation of thienopyrimidine derivatives underscores the versatility of these compounds. By modifying the core structure, researchers have developed compounds with pronounced antimicrobial activity, suggesting their use in addressing drug-resistant microbial infections (Bhuiyan et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N7O/c16-15(17,18)9-2-5-24-11(6-9)22-23-12(24)8-20-14(26)10-7-21-25-4-1-3-19-13(10)25/h1-7H,8H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULIGCPEZDTUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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